3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions conducted in the presence of bases like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-Amino-N,1-dipropyl-1H-pyrazole-3-carboxamide
- 3-Amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide
Comparison: Compared to these similar compounds, 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide exhibits unique properties due to its specific substitution pattern.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-N,1-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-3-5-12-10(15)8-7-14(6-4-2)13-9(8)11/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
GGCGQYWZRSOMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(N=C1N)CCC |
Origin of Product |
United States |
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